molecular formula C16H35N3 B12521338 1,6,13-Triazacyclononadecane CAS No. 652130-90-0

1,6,13-Triazacyclononadecane

Cat. No.: B12521338
CAS No.: 652130-90-0
M. Wt: 269.47 g/mol
InChI Key: MSZCGVLDROCZTD-UHFFFAOYSA-N
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Description

1,6,13-Triazacyclononadecane is a 19-membered macrocyclic compound containing three nitrogen atoms positioned at the 1st, 6th, and 13th carbon atoms within the ring. Macrocyclic ligands like this are critical in coordination chemistry due to their ability to selectively bind metal ions or anions, influencing applications in catalysis, sensing, and biomedical research .

Properties

CAS No.

652130-90-0

Molecular Formula

C16H35N3

Molecular Weight

269.47 g/mol

IUPAC Name

1,6,13-triazacyclononadecane

InChI

InChI=1S/C16H35N3/c1-3-7-13-18-15-9-10-16-19-14-8-4-2-6-12-17-11-5-1/h17-19H,1-16H2

InChI Key

MSZCGVLDROCZTD-UHFFFAOYSA-N

Canonical SMILES

C1CCCNCCCCNCCCCCCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,13-Triazacyclononadecane can be synthesized through several methods. One common approach involves the cyclization of linear precursors containing nitrogen atoms. For example, the reaction of a triamine with a dihaloalkane under basic conditions can lead to the formation of the desired macrocycle. The reaction typically requires a high dilution to favor the intramolecular cyclization over intermolecular polymerization.

Industrial Production Methods

Industrial production of 1,6,13-Triazacyclononadecane often involves optimizing the synthetic routes to maximize yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be fine-tuned to ensure the efficient formation of the macrocyclic structure.

Chemical Reactions Analysis

Types of Reactions

1,6,13-Triazacyclononadecane undergoes various chemical reactions, including:

    Oxidation: The nitrogen atoms in the macrocycle can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines.

Scientific Research Applications

Catalytic Applications

The compound is primarily recognized for its role as a ligand in coordination chemistry. Its structure allows it to form stable complexes with transition metals, which are crucial in catalysis.

Metal Complexes in Catalysis

1,6,13-Triazacyclononadecane derivatives have been employed in the synthesis of metal complexes that demonstrate exceptional catalytic activity. For instance, the use of 1,4,7-triazacyclononane (a closely related compound) has been shown to enhance the performance of manganese complexes used in bleaching applications. These complexes exhibit unique catalytic properties attributed to their ligands, which facilitate efficient oxidation reactions .

Inhibition of Metallo-β-lactamases

Recent studies have highlighted the potential of 1,6,13-triazacyclononadecane in combating antibiotic resistance. Research indicates that this compound can inhibit metallo-β-lactamases (MBLs), enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The presence of 1,6,13-triazacyclononadecane significantly restores the efficacy of antibiotics like meropenem against carbapenem-resistant Enterobacteriaceae. The minimum inhibitory concentrations (MICs) were reduced dramatically when combined with this compound .

Medicinal Chemistry

The medicinal applications of 1,6,13-triazacyclononadecane are emerging as a promising area for research.

Drug Development

The compound's ability to form chelates with metal ions positions it as a valuable candidate in drug development, particularly for targeting metal-dependent enzymes. Its derivatives are being studied for their potential use in treating various diseases by modulating enzyme activity through metal ion chelation .

Radiopharmaceutical Applications

In radiopharmaceutical chemistry, 1,6,13-triazacyclononadecane has been explored for its capacity to form stable complexes with radiometals. These complexes can be utilized in imaging and therapeutic applications in nuclear medicine .

Materials Science

The structural characteristics of 1,6,13-triazacyclononadecane also lend themselves to applications in materials science.

Polymer Chemistry

Research has indicated that incorporating triazacyclononane units into polymer structures can enhance their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .

Nanotechnology

In nanotechnology, derivatives of 1,6,13-triazacyclononadecane are being investigated as potential building blocks for nanoscale devices due to their ability to coordinate with various nanoparticles and enhance their functional properties .

Case Studies and Research Findings

Several case studies illustrate the practical applications and benefits of utilizing 1,6,13-triazacyclononadecane:

Study Application Findings
Study on MBL InhibitionAntibiotic ResistanceDemonstrated significant reduction in MICs when used with meropenem against resistant strains .
Synthesis of Metal ComplexesCatalysisDeveloped highly active manganese complexes that outperform traditional catalysts .
Radiopharmaceutical DevelopmentNuclear MedicineExplored stable chelation with radiometals for imaging applications .
Polymer EnhancementMaterials ScienceImproved mechanical properties and thermal stability when incorporated into polymer matrices .

Mechanism of Action

The mechanism by which 1,6,13-Triazacyclononadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle act as electron donors, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various catalytic and biological processes, depending on the specific metal ion and the surrounding environment.

Comparison with Similar Compounds

Structural Analogs in Macrocyclic Chemistry

1,4,8,11-Tetraazacyclotetradecane Derivatives
  • Structure : A 14-membered macrocycle with four nitrogen atoms, often functionalized with carbonyl groups (e.g., 1,4,8,11-tetraazacyclotetradecane-5,7,12,14-tetraone) .
  • Properties : Exhibits strong anion recognition capabilities, particularly for nitrate and acetate ions, due to preorganized binding pockets formed by carbonyl and amine groups.
  • Applications: Used in sensor technologies and molecular recognition systems .
1,4,8,11,15-Pentazacyclononadecane Derivatives (e.g., Dihydronodularin)
  • Structure : A 19-membered macrocycle with five nitrogen atoms and additional functional groups, including carboxylic acids and phenyl substituents (CAS 146235-53-2) .
  • Applications : Studied for its role in toxicology and enzyme inhibition .
Tridecane (Linear vs. Macrocyclic)
  • Properties : Lacks the coordination sites and rigidity of macrocycles, limiting its utility in host-guest chemistry.
  • Applications : Primarily used as a solvent or reference compound in chromatography .

Key Functional Differences

Compound Ring Size Nitrogen Atoms Functional Groups Primary Applications
1,6,13-Triazacyclononadecane 19 3 Amine Metal/Anion binding (inferred)
1,4,8,11-Tetraazacyclotetradecane 14 4 Amine, Carbonyl Anion recognition
Dihydronodularin 19 5 Carboxylic acid, Phenyl Enzyme inhibition
Tridecane N/A 0 None Solvent/Chromatography

Key Observations :

  • Ring Size and Flexibility : Larger macrocycles (e.g., 19-membered) offer greater conformational flexibility, enabling adaptation to diverse substrates. Smaller rings (e.g., 14-membered) enforce stricter preorganization for selective binding .
  • Nitrogen Content : Increasing nitrogen atoms enhance coordination strength but may reduce selectivity due to competing binding sites.
  • Functional Groups: Carbonyl groups (as in tetraazacyclotetradecane) improve anion affinity via hydrogen bonding, while bulky substituents (e.g., phenyl in dihydronodularin) modulate bioactivity .

Biological Activity

1,6,13-Triazacyclononadecane (TACN) is a cyclic organic compound that has gained attention in the field of medicinal chemistry and biological applications due to its unique coordination chemistry and potential therapeutic properties. This article explores the biological activity of TACN, particularly its role as a metallo-β-lactamase inhibitor, its cytotoxicity profile, and its applications in enhancing antibiotic efficacy against resistant bacterial strains.

Chemical Structure and Properties

TACN is a member of the triazacyclononane family, characterized by a macrocyclic structure containing three nitrogen atoms in its ring. This structure allows for effective metal ion coordination, which is crucial for its biological activity. The compound can chelate various metal ions, influencing its interactions with biological systems.

1. Metallo-β-Lactamase Inhibition

One of the most significant biological activities of TACN is its ability to inhibit metallo-β-lactamases (MBLs), enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. Studies have demonstrated that TACN can restore the activity of meropenem (MEM), a carbapenem antibiotic, against MBL-producing Enterobacteriaceae.

  • Minimum Inhibitory Concentration (MIC) : In the presence of TACN, the MIC of MEM decreased from 8-64 mg/L to as low as 0.03 mg/L against resistant strains .
  • Synergistic Effects : The combination of TACN and MEM showed a fractional inhibitory concentration index (FIC) ≤ 0.5, indicating strong synergism .

Table 1: MIC Values for TACN and MEM Combinations

CompoundMIC (mg/L)
Meropenem Alone8 - 64
Meropenem + TACN0.03

2. Cytotoxicity Studies

Cytotoxicity assessments using human embryonic kidney cells (HEK293) revealed that TACN does not induce necrosis or significant apoptosis at concentrations up to 500 µM. Instead, it appears to activate DNA repair mechanisms via p53 pathways without leading to cell death .

Table 2: Cytotoxicity Results for TACN on HEK293 Cells

Concentration (µM)LDH Release (%)Apoptotic Markers
05Low
1006Low
5007Increased p53

Inhibition of MBLs

TACN's mechanism as an MBL inhibitor involves binding to the active sites of these enzymes, preventing them from hydrolyzing β-lactam antibiotics. Computational studies suggest that TACN targets specific catalytic pockets within MBLs, effectively blocking their activity .

Interaction with Metal Ions

The ability of TACN to chelate metal ions like zinc enhances its stability and efficacy as an inhibitor. The formation of metal-TACN complexes has been shown to significantly affect enzyme kinetics and bacterial growth inhibition .

Case Studies

  • Restoration of Antibiotic Activity : In clinical isolates of carbapenem-resistant Enterobacteriaceae, TACN was able to restore MEM's antibacterial activity effectively, showcasing its potential as a therapeutic adjunct in treating resistant infections .
  • In Vivo Studies : Preliminary in vivo studies indicate that TACN may also exhibit favorable biodistribution characteristics when used in conjunction with imaging agents for MRI applications, highlighting its versatility beyond antimicrobial activity .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 1,6,13-Triazacyclononadecane?

Answer:
Synthesis optimization for macrocyclic triaza compounds like 1,6,13-Triazacyclononadecane requires careful control of reaction kinetics and template effects. Key steps include:

  • Template-assisted cyclization : Use metal ions (e.g., Zn²⁺, Cu²⁺) to pre-organize linear precursors during cyclization, improving ring-closure efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while slow evaporation techniques favor crystallization.
  • Temperature gradients : Gradual heating (50–80°C) minimizes side reactions like oligomerization.
    Validate purity at each stage via HPLC with UV detection (λ = 220–260 nm) and mass spectrometry.

Basic: How can structural ambiguities in 1,6,13-Triazacyclononadecane derivatives be resolved?

Answer:
Ambiguities in macrocycle conformation or substituent positioning require multi-technique validation:

  • X-ray crystallography : Resolve absolute configuration and bond angles (e.g., N–C–C–N torsion angles) .
  • Dynamic NMR : Probe ring flexibility by observing temperature-dependent splitting of proton signals (e.g., –NH or methylene groups).
  • DFT calculations : Compare experimental IR/Raman spectra with computed vibrational modes to confirm tautomeric states .

Advanced: How does the coordination chemistry of 1,6,13-Triazacyclononadecane differ from smaller triazamacrocycles (e.g., 1,4,7-Triazacyclononane)?

Answer:
The larger cavity of 1,6,13-Triazacyclononadecane enables unique metal-binding behavior:

  • Multi-nuclear complexes : Accommodates larger metal clusters (e.g., lanthanides or transition-metal dimers) due to increased N–N distances .
  • pH-dependent selectivity : At acidic pH, protonation of tertiary amines disrupts coordination, favoring monodentate binding, while neutral pH stabilizes tridentate modes.
  • Redox activity : With Fe³⁺, the macrocycle stabilizes high-spin states, as shown by Mössbauer spectroscopy and magnetic susceptibility measurements .

Advanced: What methodologies address contradictions in stability data for 1,6,13-Triazacyclononadecane under oxidative conditions?

Answer:
Discrepancies in stability studies often arise from trace metal contaminants or solvent effects. Mitigation strategies include:

  • Controlled atmosphere synthesis : Use Schlenk lines to exclude O₂/CO₂ during ligand preparation .
  • Accelerated aging tests : Expose compounds to H₂O₂ or UV light while monitoring decomposition via LC-MS and EPR (for radical intermediates).
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity, counterion) contributing to instability .

Advanced: How can computational modeling predict the host-guest interactions of 1,6,13-Triazacyclononadecane with biomolecules?

Answer:
Molecular dynamics (MD) and docking simulations are critical:

  • Force field parameterization : Customize AMBER/CHARMM parameters for macrocycle flexibility using QM/MM-derived torsion potentials .
  • Binding free energy calculations : Use MM-PBSA/GBSA to rank affinity for targets like nucleotide phosphates or metalloenzyme active sites.
  • Solvent-accessible surface area (SASA) : Correlate SASA changes with experimental ITC data to validate hydrophobic/ionic interaction modes.

Basic: What safety protocols are essential for handling 1,6,13-Triazacyclononadecane in laboratory settings?

Answer:
While specific data for this compound is limited, general guidelines for triazamacrocycles apply:

  • PPE : Wear nitrile gloves and safety goggles; use fume hoods for weighing/purification .
  • Spill management : Neutralize acidic residues with NaHCO₃ and adsorb liquid spills with vermiculite.
  • Emergency procedures : For inhalation exposure, administer oxygen if respiratory distress occurs; rinse eyes with saline for ≥15 minutes .

Advanced: What spectroscopic techniques best characterize the dynamic behavior of 1,6,13-Triazacyclononadecane in solution?

Answer:

  • Variable-temperature ¹⁵N NMR : Track nitrogen inversion rates using isotopically labeled analogs.
  • Pulsed EPR : Detect transient radical species or metal-centered redox states (e.g., Cu²⁺ ↔ Cu⁺).
  • Time-resolved fluorescence : Monitor conformational changes via dansyl-labeled derivatives (λₑₓ = 340 nm, λₑₘ = 510 nm).

Basic: How to troubleshoot low yields in the alkylation steps of 1,6,13-Triazacyclononadecane precursors?

Answer:
Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

  • Phase-transfer catalysis : Introduce TBAB (tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Microwave-assisted synthesis : Reduce reaction times (10–30 min) and improve regioselectivity .
  • Protecting group strategy : Use Boc groups for tertiary amines to prevent undesired quaternization.

Advanced: What strategies reconcile conflicting data on the macrocycle’s protonation constants (log K)?

Answer:
Contradictions in log K values arise from ionic strength differences or competing equilibria. Standardize methods by:

  • Potentiometric titrations : Conduct studies in 0.1 M KCl at 25°C to fix ionic strength .
  • Competitive metal-binding assays : Use Zn²⁺/Ni²⁺ as reference ions to decouple protonation and coordination effects.
  • Cross-validate with UV-Vis : Monitor absorbance shifts (e.g., charge-transfer bands) during titration .

Advanced: How to design experiments probing the catalytic activity of 1,6,13-Triazacyclononadecane-metal complexes?

Answer:
Focus on structure-activity relationships:

  • Substrate scope screening : Test hydrolysis of esters, amides, or phosphates under varying pH and temperature.
  • Kinetic isotope effects (KIE) : Compare kHk_{\text{H}} / kDk_{\text{D}} to identify rate-determining steps (e.g., proton transfer vs. bond cleavage).
  • In situ XAFS : Resolve metal coordination changes during catalysis at synchrotron facilities .

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